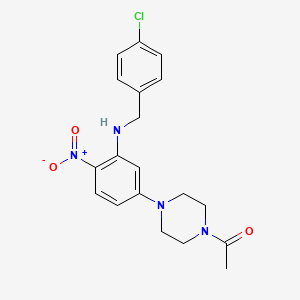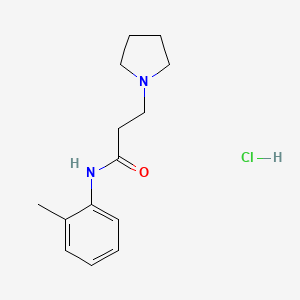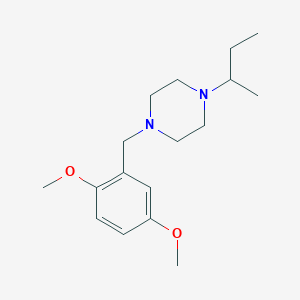
3-(4-morpholinyl)-1-(3-nitrophenyl)-2,5-pyrrolidinedione
Übersicht
Beschreibung
3-(4-morpholinyl)-1-(3-nitrophenyl)-2,5-pyrrolidinedione, also known as NMDA receptor antagonist, is a chemical compound that has been widely studied in scientific research for its potential applications in treating various neurological disorders.
Wirkmechanismus
The mechanism of action of 3-(4-morpholinyl)-1-(3-nitrophenyl)-2,5-pyrrolidinedione involves the inhibition of the this compound receptor. This receptor is involved in the regulation of synaptic plasticity, which is the ability of the brain to change and adapt in response to new experiences. By blocking the this compound receptor, this compound can prevent excessive activation of the receptor, which is believed to contribute to the development of various neurological disorders.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been extensively studied in animal models. It has been shown to improve cognitive function in rats with cognitive impairment induced by scopolamine, a drug that blocks acetylcholine receptors. Additionally, it has been shown to reduce the production of inflammatory cytokines in the brains of rats with traumatic brain injury.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(4-morpholinyl)-1-(3-nitrophenyl)-2,5-pyrrolidinedione in lab experiments is its specificity for the this compound receptor. This allows researchers to study the role of this receptor in various neurological disorders. However, one limitation of using this compound is its potential toxicity. High doses of this compound can cause neurotoxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 3-(4-morpholinyl)-1-(3-nitrophenyl)-2,5-pyrrolidinedione. One direction is to investigate its potential applications in treating other neurological disorders, such as epilepsy and traumatic brain injury. Another direction is to study its effects on the developing brain, as it has been shown to have developmental neurotoxicity in animal models. Additionally, researchers can explore the use of this compound as a tool for studying the role of the this compound receptor in various neurological processes.
In conclusion, this compound is a chemical compound that has been extensively studied for its potential applications in treating various neurological disorders. Its mechanism of action involves the inhibition of the this compound receptor, and it has been shown to improve cognitive function and reduce inflammation in animal models. While it has advantages and limitations for lab experiments, there are several future directions for research on this compound, including investigating its potential applications in treating other neurological disorders and studying its effects on the developing brain.
Wissenschaftliche Forschungsanwendungen
3-(4-morpholinyl)-1-(3-nitrophenyl)-2,5-pyrrolidinedione has been extensively studied for its potential applications in treating various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. It acts as an this compound receptor antagonist, which means it blocks the activity of the N-methyl-D-aspartate (this compound) receptor, a type of glutamate receptor that is involved in learning and memory processes.
Eigenschaften
IUPAC Name |
3-morpholin-4-yl-1-(3-nitrophenyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O5/c18-13-9-12(15-4-6-22-7-5-15)14(19)16(13)10-2-1-3-11(8-10)17(20)21/h1-3,8,12H,4-7,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEVRSIQPGRMSCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2CC(=O)N(C2=O)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1-[(4-chlorophenyl)sulfonyl]-4-(3-thienylmethyl)piperazine oxalate](/img/structure/B3948242.png)
![N-(4-{[4-(4-methylcyclohexyl)-1-piperazinyl]sulfonyl}phenyl)acetamide oxalate](/img/structure/B3948256.png)
![1-[3-(2-furyl)acryloyl]proline](/img/structure/B3948272.png)
![5-chloro-2-({[1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid](/img/structure/B3948280.png)
![3-[(4-chlorophenyl)sulfonyl]-N-2-naphthylpropanamide](/img/structure/B3948285.png)
![ethyl N-{1-[1-(1,3-benzothiazol-2-yl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}glycinate](/img/structure/B3948287.png)

![2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-4-methyl-N-(tetrahydro-2-furanylmethyl)pentanamide](/img/structure/B3948315.png)
![1-[(2-nitrophenyl)sulfonyl]-4-(4-pyridinylmethyl)piperazine oxalate](/img/structure/B3948319.png)